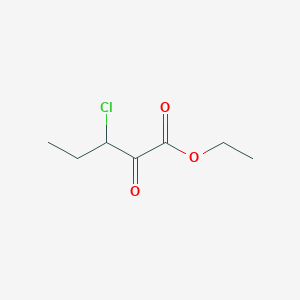Ethyl 3-chloro-2-oxopentanoate
CAS No.: 50774-87-3
Cat. No.: VC14410273
Molecular Formula: C7H11ClO3
Molecular Weight: 178.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50774-87-3 |
|---|---|
| Molecular Formula | C7H11ClO3 |
| Molecular Weight | 178.61 g/mol |
| IUPAC Name | ethyl 3-chloro-2-oxopentanoate |
| Standard InChI | InChI=1S/C7H11ClO3/c1-3-5(8)6(9)7(10)11-4-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | ZJYHNBMVJPEIQZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)C(=O)OCC)Cl |
Introduction
Chemical Identity and Structural Properties
Ethyl 3-chloro-2-oxopentanoate is defined by the IUPAC name ethyl 3-chloro-2-oxopentanoate and possesses the canonical SMILES string CCC(C(=O)C(=O)OCC)Cl, reflecting its branched ester structure. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.61 g/mol | |
| Boiling Point | 68–70 °C (20 Torr) | |
| Density | 1.217 ± 0.06 g/cm³ | |
| Solubility | Miscible with glacial acetic acid, moderate in water |
The compound’s reactivity is driven by the electron-withdrawing chloro group at the 3-position and the ketone at the 2-position, which facilitate nucleophilic substitutions and reductions, respectively.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Ethyl 3-chloro-2-oxopentanoate is synthesized via the reaction of ethyl acetoacetate with thionyl chloride () under reflux conditions. The mechanism proceeds through the substitution of the hydroxyl group in ethyl acetoacetate with chlorine, yielding the chlorinated ester. Key steps include:
-
Chlorination:
The reaction is conducted in an inert atmosphere to prevent hydrolysis of thionyl chloride.
-
Purification: The crude product is isolated via vacuum distillation or recrystallization, achieving >95% purity.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and scalability. Process optimization includes:
-
Temperature control (60–80 °C) to minimize side reactions.
-
Catalytic additives (e.g., ) to accelerate chlorination.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloro group undergoes substitution with nucleophiles such as amines, alcohols, and thiols. For example, reaction with ethanolamine produces ethyl 3-(2-hydroxyethylamino)-2-oxopentanoate, a precursor to bioactive molecules:
Reduction and Oxidation
-
Reduction: The ketone group is reduced to a secondary alcohol using , yielding ethyl 3-chloro-2-hydroxypentanoate.
-
Oxidation: Strong oxidants like convert the ketone to a carboxylic acid, forming ethyl 3-chloro-2-oxopentanoic acid.
Applications in Pharmaceutical and Agrochemical Synthesis
Pharmaceutical Intermediates
Ethyl 3-chloro-2-oxopentanoate serves as a building block for:
-
Anti-inflammatory Agents: Reactivity with hydroxylamine forms oxime derivatives, which exhibit COX-2 inhibition.
-
Antimicrobial Compounds: Thioester derivatives demonstrate activity against Gram-positive bacteria.
Agrochemical Uses
The compound is utilized in synthesizing herbicides and fungicides. For instance, coupling with thiourea derivatives yields compounds with broad-spectrum antifungal properties.
Biological Activity and Pharmacokinetics
While comprehensive pharmacokinetic data remain limited, preliminary studies suggest:
-
Metabolic Pathways: The compound is metabolized via hepatic esterases, producing 3-chloro-2-oxopentanoic acid, which undergoes further β-oxidation.
-
Toxicity Profile: Acute toxicity studies in rodents indicate an of 1,200 mg/kg, classifying it as moderately hazardous .
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, Ethyl 3-chloro-2-oxopentanoate is compared to related esters:
The longer carbon chain and substituent positioning in Ethyl 3-chloro-2-oxopentanoate enhance its steric and electronic effects, making it more reactive in nucleophilic substitutions compared to analogs .
Recent Research Advancements
Catalytic Applications
A 2024 study demonstrated its use in palladium-catalyzed cross-coupling reactions to synthesize α,β-unsaturated esters, critical for anticancer drug development.
Green Chemistry Innovations
Researchers have optimized solvent-free synthesis routes using microwave irradiation, achieving 90% yield reduction in reaction time (from 6 hours to 30 minutes).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume